molecular formula C4H9NO3 B3051164 1-Nitrobutan-2-ol CAS No. 3156-74-9

1-Nitrobutan-2-ol

Cat. No. B3051164
CAS RN: 3156-74-9
M. Wt: 119.12 g/mol
InChI Key: FMEFHKJRIGHSLB-UHFFFAOYSA-N
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Description

1-Nitrobutan-2-ol is a chemical compound with the molecular formula C4H9NO3 . It is also known by other names such as 2-Nitro-1-butanol and 2-Nitrobutanol . It is mainly used in the production of pesticides, herbicides, and other agrochemicals.


Molecular Structure Analysis

The molecular structure of 1-Nitrobutan-2-ol consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The IUPAC Standard InChIKey for 1-Nitrobutan-2-ol is MHIHRIPETCJEMQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Nitrobutan-2-ol has a molecular weight of 119.12 g/mol . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the search results .

Scientific Research Applications

Catalytic Synthesis

Hydrothermal Reactions

In the Journal of Supercritical Fluids, a study focused on the hydrothermal reactions of 1-nitrobutane in high-temperature water. It revealed that the reaction rate in high-temperature water was almost three times greater than that in neat pyrolysis. This suggests the significant role of water in influencing the product spectrum of 1-nitrobutane, including the formation of nitriles, aldehydes, amides, acids, esters, and pyrolidine derivatives (Iyer et al., 1996).

Chemical Properties and Interactions

A calorimetric study in Fluid Phase Equilibria examined the interactions of 1-nitrobutane with other substances like heptane and cyclohexane. This study highlighted the importance of understanding the nitro group interactions in alkane solutions, which can be crucial for various chemical processes and applications (Maronhgiu et al., 1993).

Enantioselective Synthesis

In the context of enantioselective synthesis, 1-Nitrobutan-2-ol plays a role in the synthesis of complex organic compounds. For instance, Tetrahedron reported the synthesis of (−)-meroquinene using a methodology involving sequential inter- and intramolecular Michael reactions with 1-acetyloxy-4-methoxymethyloxy-2-nitrobutane (Barco et al., 1994).

Photoelectron Spectroscopy

The Journal of Chemical Physics presented a study on the photoelectron spectroscopy of 1-nitrobutane anions. This research provides insights into the electronic properties of 1-nitrobutane, which can be vital for understanding its behavior in various chemical reactions and applications (Adams et al., 2012).

Biological Applications

Regarding biological applications, a study in ACS Applied Materials & Interfaces described the use of a compound based on 1-nitrobutan-2-ol in developing a nitric oxide-releasing bioerodible coating. This material shows potential in biomedical applications, such as antithrombotic or antibacterial materials for tissue engineering and medical devices (Lutzke et al., 2017).

properties

IUPAC Name

1-nitrobutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEFHKJRIGHSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitrobutan-2-ol

CAS RN

3156-74-9
Record name 2-Butanol, 1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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